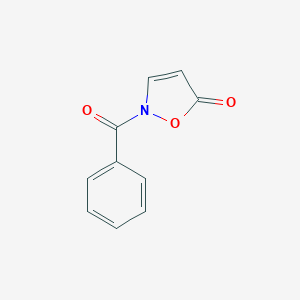
2-Benzoylisoxazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoylisoxazol-5(2H)-one, also known as BIC, is a heterocyclic compound that has been used in various scientific research studies due to its unique chemical properties. The compound is a derivative of isoxazole and has been found to possess numerous biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-Benzoylisoxazol-5(2H)-one involves the inhibition of various enzymes and proteins, resulting in the modulation of various cellular processes. 2-Benzoylisoxazol-5(2H)-one has been found to inhibit COX-2, an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation. The inhibition of COX-2 by 2-Benzoylisoxazol-5(2H)-one results in the suppression of inflammation. 2-Benzoylisoxazol-5(2H)-one has also been found to inhibit PKC, a protein involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 2-Benzoylisoxazol-5(2H)-one results in the suppression of cancer cell growth. Additionally, 2-Benzoylisoxazol-5(2H)-one has been found to inhibit HDAC, an enzyme involved in the regulation of gene expression. The inhibition of HDAC by 2-Benzoylisoxazol-5(2H)-one results in the modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemische Und Physiologische Effekte
2-Benzoylisoxazol-5(2H)-one has been found to possess various biochemical and physiological effects, including the suppression of inflammation, the inhibition of cancer cell growth, and the modulation of gene expression. 2-Benzoylisoxazol-5(2H)-one has also been found to possess anti-viral properties, inhibiting the replication of various viruses, including HIV-1 and herpes simplex virus type 1.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Benzoylisoxazol-5(2H)-one in lab experiments include its unique chemical properties, its ability to inhibit various enzymes and proteins, and its potential for drug development. However, the limitations of using 2-Benzoylisoxazol-5(2H)-one in lab experiments include its toxicity at high concentrations, its limited solubility in water, and its potential for off-target effects.
Zukünftige Richtungen
For the study of 2-Benzoylisoxazol-5(2H)-one include the development of more potent analogs with improved pharmacological properties, the investigation of its potential for the treatment of various diseases, including cancer and viral infections, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for the production of 2-Benzoylisoxazol-5(2H)-one and its analogs may also be an area of future research.
Synthesemethoden
The synthesis of 2-Benzoylisoxazol-5(2H)-one involves the reaction of benzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 2-Benzoylisoxazol-5(2H)-one.
Wissenschaftliche Forschungsanwendungen
2-Benzoylisoxazol-5(2H)-one has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), protein kinase C (PKC), and histone deacetylase (HDAC). These activities make 2-Benzoylisoxazol-5(2H)-one a promising candidate for drug development in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
174902-45-5 |
|---|---|
Produktname |
2-Benzoylisoxazol-5(2H)-one |
Molekularformel |
C10H7NO3 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-benzoyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H7NO3/c12-9-6-7-11(14-9)10(13)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
AUPHWSUOVJCCLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=O)O2 |
Synonyme |
5(2H)-Isoxazolone, 2-benzoyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



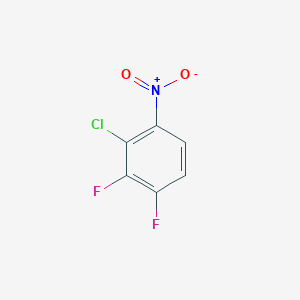
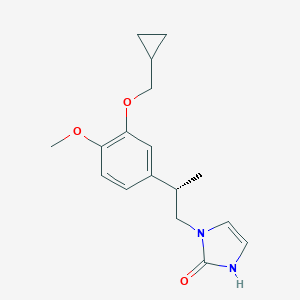
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
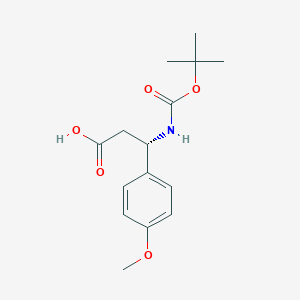
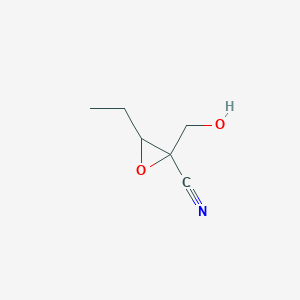
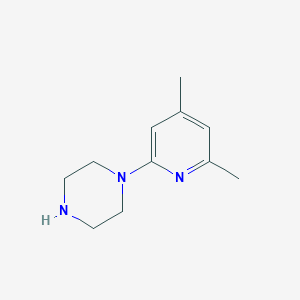
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
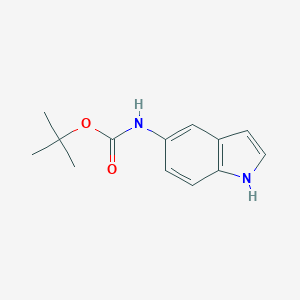
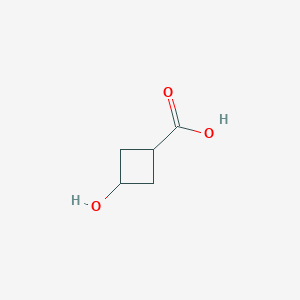
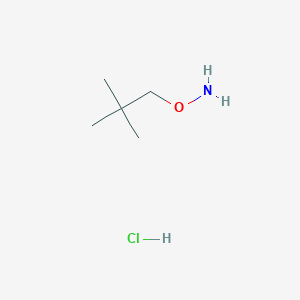
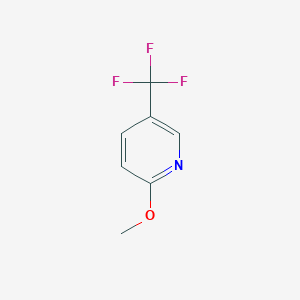
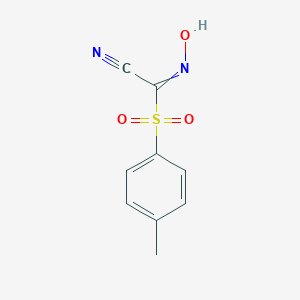
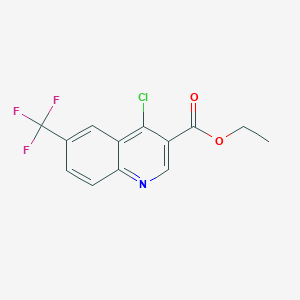
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)